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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethanamine

CAS No.: 23702-88-7

Cat. No.: B2736734 Get Quote

Executive Summary
Compound Identity:

IUPAC Name: 2-(2-Ethoxyethoxy)ethanamine[1][2][3][4]

Common Synonyms: Diethylene glycol monoethyl ether amine; 2-(2-Aminoethoxy)ethyl ethyl

ether[1]

CAS Number: 23702-88-7[1][4][5]

Molecular Formula:

Molecular Weight: 133.19 g/mol

Physical State: Colorless to pale yellow liquid (Hygroscopic)

Scope: This technical guide provides a comprehensive analysis of the solubility characteristics

of 2-(2-Ethoxyethoxy)ethanamine. As a heterobifunctional molecule combining a primary

amine with a polyether backbone, its solubility profile is dictated by the competition between its

hydrophilic ether/amine functions and its lipophilic ethyl terminus.[1] This guide is designed for

researchers utilizing this compound in bioconjugation (PROTAC linkers), surface chemistry,

and organic synthesis.[1]
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Physicochemical Basis of Solubility
To predict and manipulate the solubility of 2-(2-Ethoxyethoxy)ethanamine, one must

understand its molecular architecture.[1] It acts as an amphiphilic "surfactant-like" molecule

with distinct solvating domains.[1]

Structural Analysis
The molecule consists of three distinct functional zones:

Primary Amine (

): Highly polar, basic (pKa

9-10), and a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This drives water
solubility and reactivity with electrophiles.[1]

Polyether Backbone (

): The "PEG-like" core provides flexibility and water miscibility through dipole-dipole
interactions and H-bonding with protic solvents.[1]

Ethyl Terminus (

): A short lipophilic tail that imparts limited solubility in non-polar organic solvents,
distinguishing it from pure PEG-amines.[1]

Hansen Solubility Parameters (Predicted)
While experimental Hansen parameters for this specific CAS are not standard in public

databases, they can be estimated based on group contribution methods (Van

Krevelen/Hoftyzer) relative to its parent alcohol, 2-(2-Ethoxyethoxy)ethanol (Transcutol):

(Dispersion): ~16.0 MPa

(Moderate Van der Waals forces)[1]

(Polarity): ~6-8 MPa

(Significant polarity due to amine/ether)
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(Hydrogen Bonding): ~12-14 MPa

(High H-bonding capability)[1]

Implication: The compound resides in the "high polarity, high H-bonding" region of solubility

space, making it miscible with water and alcohols, but its ethyl tail allows it to "bridge" into

moderately polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

Solubility Profile in Organic Solvents[1][8][9]
The following data categorizes solvent compatibility based on the principle of "Like Dissolves

Like" and structural analogy to Diglycolamine and 2-(2-Ethoxyethoxy)ethanol.

Table 1: Solubility Compatibility Matrix
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Solvent Class
Solvent
Representative

Solubility Status Mechanistic Insight

Polar Protic Water Miscible

Extensive H-bonding

between water and

the amine/ether

oxygens.[1]

Exothermic

dissolution.[1]

Methanol / Ethanol Miscible

Perfect match of

polarity and H-

bonding capabilities.

[1] Ideal for stock

solutions.[1]

Polar Aprotic DMSO / DMF Miscible

Strong dipole-dipole

interactions.[1] DMSO

is excellent for long-

term storage (if

anhydrous).[1]

Acetonitrile Soluble

Soluble, though phase

separation may occur

at extremely low

temperatures or high

concentrations if water

is present.[1]

Chlorinated
Dichloromethane

(DCM)
Soluble

The ethyl tail and

ether backbone

facilitate solubility.[1]

DCM is the preferred

solvent for acylation

reactions.[1]

Chloroform Soluble

Similar to DCM;

excellent solvation of

the ether backbone.[1]
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Ethers Tetrahydrofuran (THF) Soluble

Good compatibility

with the polyether

backbone.[1]

Diethyl Ether Partially Soluble

The high polarity of

the primary amine

limits solubility in pure

diethyl ether

compared to the

alcohol analog.[1]

Hydrocarbons Toluene Soluble

The ethyl group and

ether chain provide

enough lipophilicity for

solubility, especially at

elevated

temperatures.[1]

Hexane / Heptane Insoluble / Immiscible

The polarity of the

amine/ether dominant

over the short ethyl

tail leads to phase

separation.[1]

Critical Note on Stability: As a primary amine, this compound readily absorbs atmospheric

to form carbamate salts (white precipitates).[1] Solubility testing must be performed

under inert atmosphere (

or Ar) to avoid false negatives caused by insoluble salt formation.[1]

Experimental Protocol: Determination of Solubility
Limits
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For precise drug development applications, "soluble" is insufficient.[1] You need to know the

saturation limit.[1] This protocol is adapted for hygroscopic, liquid amines.[1]

Materials
Analyte: 2-(2-Ethoxyethoxy)ethanamine (CAS 23702-88-7)[1][4][5]

Solvents: HPLC grade (dried over 3Å molecular sieves if possible).

Equipment: Scintillation vials, micropipettes, vortex mixer, centrifuge.[1]

Step-by-Step Methodology
Preparation (Inert Environment): Perform all steps in a nitrogen-purged glovebox or using

Schlenk techniques to prevent water/CO2 uptake.[1]

Incremental Addition (Visual Method):

Place 100 µL of the target solvent into a clear glass vial.[1]

Add the amine liquid in 10 µL increments.

Vortex for 30 seconds after each addition.

Observation: Check for Schlieren lines (mixing), cloudiness (insolubility), or phase

separation (immiscibility).[1]

Saturation Point: Continue adding until a persistent second phase appears (turbidity or oil

droplet).

Quantification (Gravimetric):

If a saturated solution is formed (excess amine present), centrifuge at 5000 rpm for 5 mins

to separate phases.

Carefully remove a fixed volume of the supernatant (saturated layer).[1]

Evaporate the solvent under vacuum and weigh the residue.[1]
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Calculate solubility as

.[1]

Workflow Visualization
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Figure 1: Step-by-step decision tree for determining the solubility limit of hygroscopic liquid

amines.

Applications in Drug Development[1]
The solubility profile of 2-(2-Ethoxyethoxy)ethanamine directly impacts its utility as a linker in

bioconjugation.[1]

PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a short, hydrophilic

PEG-2 linker.[1]

Solvent Choice: The synthesis typically involves coupling the amine to a carboxylic acid

(e.g., on an E3 ligase ligand).[1]

Recommended Solvent:DCM or DMF.[1]

Why? Both dissolve the amine and the activated ester (NHS-ester) reagents well.[1] DCM

is easier to remove, but DMF is required if the partner ligand is highly polar.[1]

Surface Modification
Used to introduce hydrophilicity to surfaces (e.g., gold nanoparticles, silica).[1]

Protocol: For silica functionalization, the amine is often reacted with silanes.[1]

Solvent:Toluene or Ethanol.[1]

Why? Toluene allows for high-temperature reflux to drive silanization, while the amine

remains soluble.[1]

Chemical Interaction Map
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Figure 2: Mechanistic map connecting functional groups to dominant solubility interactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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